molecular formula C5H2Cl2FN B1320320 2,4-Dichloro-3-fluoropyridine CAS No. 628691-85-0

2,4-Dichloro-3-fluoropyridine

Cat. No. B1320320
M. Wt: 165.98 g/mol
InChI Key: YYLNWRWYEJBBQX-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoropyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various organic compounds. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 2,4-dichloro-3-fluoropyridine, often involves halogen dance reactions, which allow for the introduction of different halogen atoms onto the pyridine ring. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential to create complex halogenated pyridines that can serve as precursors to compounds like 2,4-dichloro-3-fluoropyridine .

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-3-fluoropyridine is characterized by the presence of chlorine and fluorine atoms on the pyridine ring. These halogens significantly influence the electronic properties of the molecule, such as electron density and reactivity, which are crucial for its chemical behavior in subsequent reactions.

Chemical Reactions Analysis

Chemoselective functionalization of halogenated pyridines is a key aspect of their reactivity. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine shows how specific halogens can be selectively substituted under certain conditions, such as palladium-catalyzed amination or SNAr conditions . These reactions are indicative of the types of transformations that 2,4-dichloro-3-fluoropyridine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-3-fluoropyridine are influenced by the halogens attached to the pyridine ring. These properties include boiling and melting points, solubility, and stability, which are important for handling and storage of the compound. The presence of halogens also affects the compound's reactivity, as seen in the selective functionalization and substitution reactions .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

  • Summary of Application: 2,4-Dichloro-3-fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
  • Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Nucleophilic Aromatic Substitution

  • Summary of Application: 2,4-Dichloro-3-fluoropyridine can be used in nucleophilic aromatic substitution reactions . This process involves the replacement of a nitro group with a fluoride anion to produce 3-fluoropyridine-4-carboxylate .
  • Methods of Application: The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoropyridine-4-carboxylate .
  • Results or Outcomes: The successful synthesis of 3-fluoropyridine-4-carboxylate demonstrates the potential for the replacement of a nitropyridine group through nucleophilic aromatic substitution .

Synthesis of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: The synthesis of TFMP involves the introduction of fluorine atoms into lead structures . More than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Intermediate in Chemical Synthesis

  • Summary of Application: 2,4-Dichloro-3-fluoropyridine is often used as an intermediate in the synthesis of other chemical compounds .
  • Methods of Application: The specific methods of application can vary widely depending on the desired end product .
  • Results or Outcomes: The use of 2,4-Dichloro-3-fluoropyridine as an intermediate allows for the production of a wide range of chemical compounds .

Synthesis of Herbicides and Insecticides

  • Summary of Application: 2,4-Dichloro-3-fluoropyridine is used in the synthesis of some herbicides and insecticides . These compounds are used to protect crops from pests .
  • Methods of Application: The specific methods of synthesis can vary widely depending on the desired end product .
  • Results or Outcomes: The use of 2,4-Dichloro-3-fluoropyridine in the synthesis of herbicides and insecticides has led to the development of new agricultural products with improved physical, biological, and environmental properties .

Production of Trifluoromethylpyridines

  • Summary of Application: 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . Notably, of all the trifluoromethylpyridine (TFMP) derivatives, it is in highest demand .
  • Methods of Application: It can be obtained by direct chlorination and fluorination .
  • Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Safety And Hazards

2,4-Dichloro-3-fluoropyridine is considered hazardous. It is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact, ingestion, and inhalation .

Future Directions

Fluoropyridines, including 2,4-Dichloro-3-fluoropyridine, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

properties

IUPAC Name

2,4-dichloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLNWRWYEJBBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601950
Record name 2,4-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-fluoropyridine

CAS RN

628691-85-0
Record name 2,4-Dichloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of lithium diisopropylamide (2 M in heptane/THF/ethylbenzene, stabilised with 0.5% w/w LiBr; 3.8 ml, 7.6 mmol) and THF (3 ml) was cooled to −78° C. and a solution of 2-chloro-3-fluoropyridine (1.0 g, 7.6 mmol) in THF (2 ml) was added dropwise over 1 min. After 2 h, a solution of hexachloroethane (2.0 g, 8.4 mmol) in THF (3 ml) was added dropwise and stirring continued for 2 h before quenching with saturated aqueous NH4Cl solution (20 ml) and extraction of the reaction product with EtOAc (100 ml). The organic phase was dried over anhydrous MgSO4 and concentrated in vacuo. The crude material was purified by column chromatography (silica; 15% Et2O/isohexane) to afford 2,4-dichloro-3-fluoropyridine (795 mg, 63%): δH (400 MHz, CDCl3) 7.34 (1H, t, J 5.1), 8.13 (1H, d, J 5.1); m/z (ES+) 166 (100%, [MH]+).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Sanchez, RD Gogliotti - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
A series of 7‐amino‐1‐cyclopropyl‐1,4‐dihydro‐8‐fluoro‐4‐oxo‐1,6‐naphthyridine‐3‐carboxylic acids has been prepared and evaluated for antibacterial activity. These compounds …
Number of citations: 10 onlinelibrary.wiley.com

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